1-[1-(2-Methoxyphenyl)ethyl]piperazine
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Description
“1-[1-(2-Methoxyphenyl)ethyl]piperazine” is a derivative of piperazine . It is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction and to prepare cyclic amine substituted Tröger’s base derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Chemical Reactions Analysis
“this compound” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.575 (lit.), boiling point of 130-133 °C/0.1 mmHg (lit.), melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Scientific Research Applications
Scale-Up Synthesis and Dopamine Uptake Inhibition
One significant application of related compounds is in the development of dopamine uptake inhibitors, such as GBR-12909. The scale-up synthesis of GBR-12909, which shares a structural similarity with 1-[1-(2-Methoxyphenyl)ethyl]piperazine, has been detailed, focusing on improving yield and reproducibility while minimizing environmental impact. This development is crucial for researching dopamine-related disorders (Ironside et al., 2002).
Serotonergic Neurotransmission Studies
Compounds like [18F]p-MPPF, structurally related to this compound, have been utilized as antagonists in PET studies to investigate serotonergic neurotransmission. This research aids in understanding serotonin receptor distribution and function in various species, including humans, and provides insights into the serotonergic system's role in psychiatric disorders (Plenevaux et al., 2000).
Development of Long-acting Therapeutic Agents
Research on derivatives of this compound, specifically those aimed at treating cocaine abuse, has produced compounds with long-acting effects on the dopamine transporter. This research offers a foundation for developing new therapeutic agents against cocaine addiction, focusing on enantiomers with selective affinity for the dopamine transporter (Hsin et al., 2002).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This research contributes to the development of novel antimicrobial agents, addressing the growing need for new therapeutics against resistant microbial strains (Bektaş et al., 2007).
Cardiotropic Activity
New derivatives have been synthesized and tested for cardiotropic activity, revealing potential therapeutic applications in cardiovascular diseases. The relationship between the structure of these compounds and their cardiotropic activity has been a focus, indicating a promising avenue for developing new cardiovascular drugs (Mokrov et al., 2019).
properties
IUPAC Name |
1-[1-(2-methoxyphenyl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(15-9-7-14-8-10-15)12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYBWJSKOWKSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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